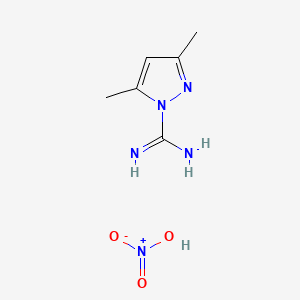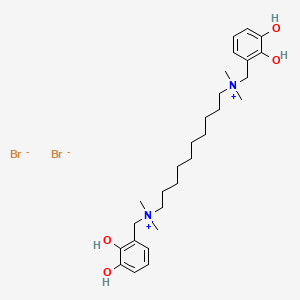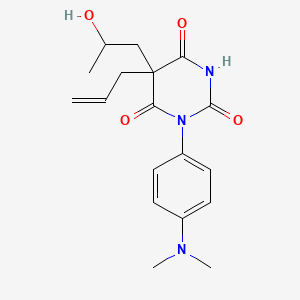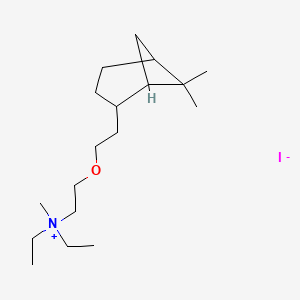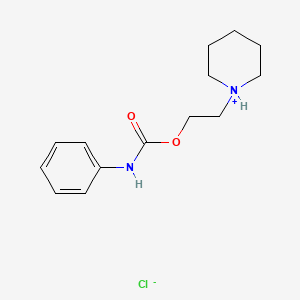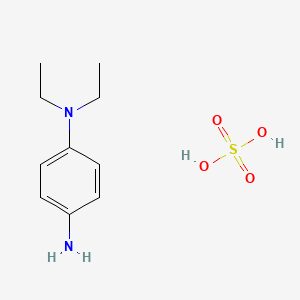
Sulfate de N,N-diéthyl-p-phénylènediamine
Vue d'ensemble
Description
N,N-Diethyl-p-phenylenediamine sulfate is a chemical compound with the molecular formula (C2H5)2NC6H4NH2 · H2SO4. It is commonly used in various analytical and industrial applications due to its unique chemical properties. This compound is known for its role as a chromogenic indicator in the determination of free and total chlorine by titrimetric, colorimetric, and spectroscopic methods .
Applications De Recherche Scientifique
N,N-Diethyl-p-phenylenediamine sulfate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
N,N-Diethyl-p-phenylenediamine sulfate, also known as N1,N1-Diethylbenzene-1,4-diamine sulfate, is primarily used for the spectrophotometric determination of drugs . It targets drugs such as salbutamol sulfate, ritodrine hydrochloride, and isoxsuprine hydrochloride that contain a phenolic group . It is also used in the analysis of drugs like dapsone hydrochloride, sulfamethoxazole, and sulfadiazine that contain an aromatic amino group .
Mode of Action
The compound acts as a chromogenic indicator in the determination of free and total chlorine by titrimetric, colorimetric, and spectroscopic methods . It interacts with its targets by forming colored complexes that can be detected spectrophotometrically .
Biochemical Pathways
It is known to be involved in the spectrophotometric determination of certain drugs, implying its role in the biochemical pathways related to these drugs .
Pharmacokinetics
It is soluble in water and alcohol , which may influence its bioavailability.
Result of Action
The primary result of the action of N,N-Diethyl-p-phenylenediamine sulfate is the formation of colored complexes when it interacts with certain drugs . These complexes can be detected using spectrophotometric methods, allowing for the determination of the presence and quantity of the targeted drugs .
Action Environment
The compound is light-sensitive and air-sensitive . Therefore, environmental factors such as light and air exposure can influence its action, efficacy, and stability. It is recommended to keep the container tightly closed in a dry and well-ventilated place . It is also incompatible with strong oxidizing agents .
Analyse Biochimique
Biochemical Properties
N,N-Diethyl-p-phenylenediamine sulfate plays a significant role in biochemical reactions, particularly in the detection of hydrogen peroxide and glucose. It interacts with enzymes such as peroxidases, which catalyze the oxidation of N,N-Diethyl-p-phenylenediamine sulfate, resulting in a color change that can be measured spectrophotometrically . This interaction is essential for various diagnostic assays, including those used in medical research and health monitoring. The compound’s ability to act as a chromogenic indicator is due to its interaction with specific biomolecules, leading to the formation of colored products that can be quantitatively analyzed.
Cellular Effects
N,N-Diethyl-p-phenylenediamine sulfate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with peroxidases can lead to the generation of reactive oxygen species, which can impact cellular functions . Additionally, the compound’s role in detecting hydrogen peroxide suggests that it may influence oxidative stress responses in cells. These effects highlight the importance of understanding the cellular impact of N,N-Diethyl-p-phenylenediamine sulfate in both research and clinical applications.
Molecular Mechanism
The molecular mechanism of N,N-Diethyl-p-phenylenediamine sulfate involves its oxidation by peroxidases, leading to the formation of a colored product. This reaction is facilitated by the compound’s structure, which allows it to act as a substrate for peroxidase enzymes . The oxidation process involves the transfer of electrons from N,N-Diethyl-p-phenylenediamine sulfate to the enzyme, resulting in the formation of a radical intermediate. This intermediate then reacts with other molecules to produce the final colored product, which can be measured spectrophotometrically.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Diethyl-p-phenylenediamine sulfate can change over time due to factors such as stability and degradation. The compound is known to be light-sensitive and air-sensitive, which can affect its stability and reactivity . Long-term studies have shown that N,N-Diethyl-p-phenylenediamine sulfate can degrade over time, leading to changes in its effectiveness as a chromogenic indicator. Understanding these temporal effects is crucial for ensuring accurate and reliable results in biochemical assays.
Dosage Effects in Animal Models
The effects of N,N-Diethyl-p-phenylenediamine sulfate can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used effectively in diagnostic assays. At high doses, it may exhibit toxic or adverse effects . Studies have shown that excessive exposure to N,N-Diethyl-p-phenylenediamine sulfate can lead to organ toxicity and other adverse health effects in animal models. These findings underscore the importance of careful dosage management in both research and clinical applications.
Metabolic Pathways
N,N-Diethyl-p-phenylenediamine sulfate is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. The compound interacts with enzymes such as peroxidases, which catalyze its oxidation and subsequent conversion into colored products . This interaction is crucial for the compound’s role as a chromogenic indicator in biochemical assays. Additionally, N,N-Diethyl-p-phenylenediamine sulfate may influence metabolic flux and metabolite levels, further highlighting its importance in biochemical research.
Transport and Distribution
Within cells and tissues, N,N-Diethyl-p-phenylenediamine sulfate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target areas, where it can exert its effects. Understanding the transport and distribution mechanisms of N,N-Diethyl-p-phenylenediamine sulfate is essential for optimizing its use in biochemical assays and diagnostics.
Subcellular Localization
The subcellular localization of N,N-Diethyl-p-phenylenediamine sulfate is influenced by various factors, including targeting signals and post-translational modifications . The compound is typically directed to specific compartments or organelles where it can interact with enzymes and other biomolecules. This localization is crucial for its function as a chromogenic indicator, as it ensures that the compound is in the right place to participate in biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Diethyl-p-phenylenediamine sulfate can be synthesized through the reaction of N,N-diethyl-p-phenylenediamine with sulfuric acid. The reaction typically involves the following steps:
Nitration: N,N-Diethyl-p-phenylenediamine is nitrated using a mixture of nitric acid and sulfuric acid to form the nitro derivative.
Reduction: The nitro derivative is then reduced to the corresponding amine using a reducing agent such as iron powder or tin chloride.
Sulfonation: The resulting amine is treated with sulfuric acid to form N,N-Diethyl-p-phenylenediamine sulfate.
Industrial Production Methods: In industrial settings, the production of N,N-Diethyl-p-phenylenediamine sulfate involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-p-phenylenediamine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid compounds.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron powder or tin chloride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic compounds.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-p-phenylenediamine sulfate
- N,N-Diethyl-1,4-phenylenediammonium sulfate
- N,N-Diethyl-p-phenylenediamine oxalate
Comparison: N,N-Diethyl-p-phenylenediamine sulfate is unique due to its specific chromogenic properties, making it highly effective in analytical applications. Compared to its dimethyl counterpart, the diethyl derivative offers better solubility and stability in various solvents. Additionally, the sulfate salt form enhances its reactivity and ease of handling in industrial processes .
Propriétés
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.H2O4S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-5(2,3)4/h5-8H,3-4,11H2,1-2H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLDJQABCMPYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86156-59-4, 93-05-0 (Parent) | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86156-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-p-phenylenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301015702 | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light pink odorless solid; [VWR International MSDS] | |
| Record name | p-Amino-N,N-diethylaniline sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6283-63-2, 6065-27-6 | |
| Record name | Diethyl-p-phenylenediamine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-p-phenylenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-p-phenylenediamine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N,N-diethylaniline sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-diethylbenzene-1,4-diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP19T3GDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


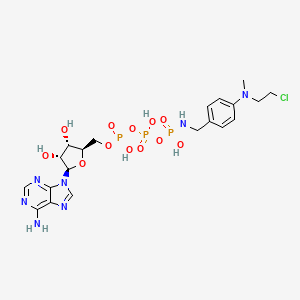
![(2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene](/img/structure/B1205752.png)
![Bis[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl] dihydrogen diphosphate](/img/structure/B1205753.png)
